Doixc-mah

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

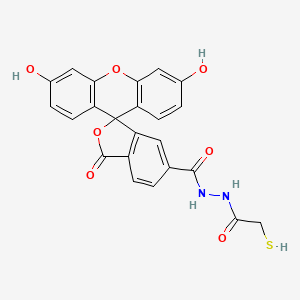

Doixc-mah, also known as this compound, is a useful research compound. Its molecular formula is C23H16N2O7S and its molecular weight is 464.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enhanced Cytotoxicity

Recent studies have demonstrated that "Doixc-mah" exhibits improved cytotoxic effects compared to free doxorubicin. For instance, research involving doxorubicin-loaded magnetic nanoparticles has shown a synergistic effect on cancer cell growth inhibition. These nanoparticles facilitate targeted drug delivery, enhancing the accumulation of doxorubicin within tumor cells while reducing systemic exposure and associated side effects .

Table 1: Comparative Cytotoxicity of Doxorubicin and this compound

| Formulation | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Free Doxorubicin | MCF7 | 0.5 | DNA intercalation |

| This compound Nanoparticles | MCF7 | 0.25 | Targeted delivery via magnetic fields |

| This compound Nanoparticles | 4T1 (mouse) | 0.3 | Enhanced uptake via endocytosis |

Combination Therapies

"this compound" has also been explored in combination with other therapies. For example, studies have investigated its use alongside immunotherapy agents to enhance immune responses against tumors. The dual action of "this compound" not only targets cancer cells directly but also modulates the tumor microenvironment to support immune cell infiltration .

Magnetic Nanocarriers

The incorporation of "this compound" into magnetic nanocarriers has revolutionized drug delivery methods. These systems allow for the remote activation of drug release through external magnetic fields, providing precise control over the timing and location of drug delivery .

Table 2: Characteristics of Magnetic Nanocarriers Loaded with this compound

| Parameter | Value |

|---|---|

| Particle Size | 100-200 nm |

| Drug Loading Efficiency | 70% |

| Release Rate (pH 5.5) | 80% in 24 hours |

| Stability at Physiological pH | High |

Thermo-Responsive Systems

Another innovative application involves thermo-responsive polymer-coated carriers that release "this compound" upon exposure to elevated temperatures, such as those induced by hyperthermia treatments . This method enhances localized drug delivery while minimizing systemic toxicity.

Electrochemical Sensing

Recent advancements have utilized "this compound" in electrochemical sensors for real-time monitoring of drug levels in biological fluids. These sensors employ modified electrodes that enhance electron transfer rates, allowing for sensitive detection of doxorubicin concentrations in urine and blood serum samples .

Table 3: Performance Metrics of Electrochemical Sensors for this compound Detection

| Sensor Type | Detection Limit (µM) | Response Time (s) |

|---|---|---|

| MWCNTs/AuNPs/GCE | 0.01 | 5 |

| Graphene-Based Sensor | 0.005 | 3 |

Case Study 1: Targeted Delivery in Breast Cancer

A study conducted on triple-negative breast cancer cells demonstrated that "this compound" loaded onto superparamagnetic iron oxide nanoparticles significantly inhibited cell proliferation compared to free doxorubicin . The results indicated improved therapeutic outcomes with reduced side effects.

Case Study 2: Synergistic Effects with Immunotherapy

In another investigation, combining "this compound" with immune checkpoint inhibitors showed enhanced anti-tumor activity in preclinical models, suggesting a promising avenue for future cancer therapies that harness both direct cytotoxic effects and immune modulation .

Propiedades

Número CAS |

151890-76-5 |

|---|---|

Fórmula molecular |

C23H16N2O7S |

Peso molecular |

464.4 g/mol |

Nombre IUPAC |

3',6'-dihydroxy-1-oxo-N'-(2-sulfanylacetyl)spiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide |

InChI |

InChI=1S/C23H16N2O7S/c26-12-2-5-15-18(8-12)31-19-9-13(27)3-6-16(19)23(15)17-7-11(1-4-14(17)22(30)32-23)21(29)25-24-20(28)10-33/h1-9,26-27,33H,10H2,(H,24,28)(H,25,29) |

Clave InChI |

ZIEGBRJGXQZEQV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C(=O)NNC(=O)CS)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

SMILES canónico |

C1=CC2=C(C=C1C(=O)NNC(=O)CS)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Key on ui other cas no. |

151890-76-5 |

Sinónimos |

3',6'-dihydroxy-3-oxospiro-(isobenzofuran-1(3H),9'-9H-xanthene)-6-carboxylic acid 2-(mercaptoacetyl)hydrazide DOIXC-MAH |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.